7-Methoxyisoflavone

Overview

Description

7-Methoxyisoflavone is a derivative of Isoflavone . It is a chemical compound found in certain plants and can also be produced in a laboratory . Some athletes and body builders are interested in 7-methoxyisoflavone for increasing testosterone levels, building muscle, and improving athletic performance .

Synthesis Analysis

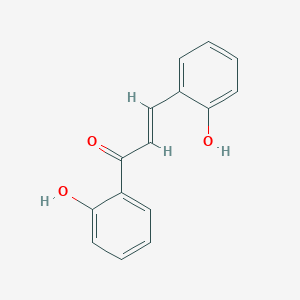

Isoflavones are synthesized via the phenylpropanoid pathway from which plants produce most of the secondary metabolites including lignin, flavone, flavonol, anthocyanin, and tannin, etc .Molecular Structure Analysis

The molecular weight of 7-Methoxyisoflavone is 252.26 . It has a 15-carbon skeleton with two phenyl rings (rings A and B) connected by a heterocyclic ring (ring C) .Chemical Reactions Analysis

Structures of isoflavonoid-specific NADPH-dependent reductases revealed how the (iso)flavonoid backbones are modified by reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methoxyisoflavone include a molecular weight of 252.26 . It is a solid white to off-white substance .Scientific Research Applications

Dermatological Applications

7-Methoxyisoflavone has been studied for its potential to alleviate symptoms of atopic dermatitis (AD). Research indicates that it can regulate the Th1/Th2 balance in an FITC-induced AD model and reduce the Th17 cell subset in an OXZ-induced AD model, suggesting its promise as a therapeutic agent against AD .

Dietary Supplement for Athletes

Studies have explored the use of 7-Methoxyisoflavone as a dietary supplement that may increase strength and muscle mass during resistance training for athletes. Its effects have been compared to other supplements like ecdysterone and sulfo-polysaccharide .

Regulation of Signaling Pathways

7-Methoxyisoflavone has been reported to have effects on multiple signaling pathways regulation, which could be beneficial in various therapeutic applications .

Anabolic Effects

Recent research suggests that the anabolic effect of ecdysterone, which is often compared with 7-Methoxyisoflavone, is mediated by estrogen receptor binding. This points to a potential non-conventional anabolic agent use for 7-Methoxyisoflavone .

Mechanism of Action

Target of Action

7-Methoxyisoflavone, a derivative of soybean isoflavone, is a natural flavonoid compound that has been reported to have multiple signaling pathways regulation effects . The primary targets of 7-Methoxyisoflavone are T helper cell types 1 (Th1 cells), T helper cell types 2 (Th2 cells), and T helper 17 cells (Th17 cells) . These cells play a crucial role in immune responses and inflammation .

Mode of Action

7-Methoxyisoflavone interacts with its targets by regulating the balance between Th1 and Th2 cells and reducing Th17 cytokine production . In the case of atopic dermatitis induced by fluorescein isothiocyanate (FITC), 7-Methoxyisoflavone reduces Th1 cytokines production and regulates Th1/Th2 balance by downregulating the secretion of thymic stromal lymphopoietin (TSLP) via inactivation of the NF-κB pathway . In oxazolone (OXZ)-induced atopic dermatitis, 7-Methoxyisoflavone functions through the reduction of Th17 cytokine production .

Biochemical Pathways

7-Methoxyisoflavone affects multiple signaling pathways. It regulates the Th1/Th2 balance in FITC-induced atopic dermatitis model and reduces Th17 cell subset in OXZ-induced atopic dermatitis model . This regulation of immune response pathways leads to a decrease in inflammation and alleviation of atopic dermatitis symptoms .

Pharmacokinetics

The adme properties of a molecule are crucial in determining its bioavailability and therapeutic efficacy

Result of Action

The molecular and cellular effects of 7-Methoxyisoflavone’s action include a decrease in ear thickness, spleen index, mast cell activation, neutrophil infiltration, and serum IgE levels in female BALB/c mice . It also reduces Th1 cytokines production and regulates Th1/Th2 balance, leading to the alleviation of atopic dermatitis symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Methoxyisoflavone. Atopic dermatitis, a condition that 7-Methoxyisoflavone has been shown to alleviate, is influenced by multiple environmental factors such as mite, dust, smoking, pollen, and exposure to allergens . Therefore, these environmental factors could potentially influence the action and efficacy of 7-Methoxyisoflavone.

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-methoxy-3-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-12-7-8-13-15(9-12)19-10-14(16(13)17)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECSQLKWZBEUGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348530 | |

| Record name | 7-methoxy-3-phenyl-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxyisoflavone | |

CAS RN |

1621-56-3 | |

| Record name | 7-Methoxyisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1621-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methoxy-3-phenyl-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

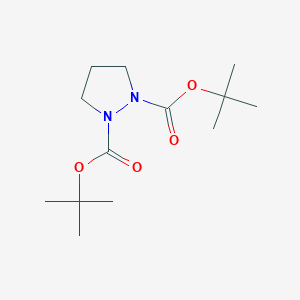

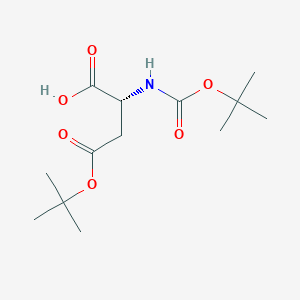

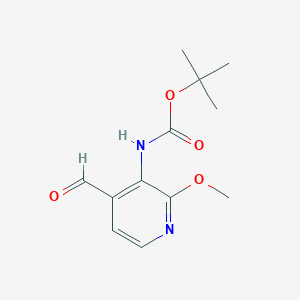

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 7-Mif has been shown to suppress vascular endothelial inflammation by inhibiting the NF-κB signaling pathway. [] This pathway plays a crucial role in regulating the expression of pro-inflammatory genes, including those encoding for adhesion molecules like ICAM-1 and VCAM-1. By inhibiting NF-κB activation, 7-Mif reduces the expression of these adhesion molecules, ultimately hindering the adhesion of monocytes to endothelial cells, a key process in inflammation. []

A: Yes, 7-Mif, along with esculetin, acts as a Bradyrhizobium group-specific nod gene inducer. [] Research suggests that the level of nodY-lacZ induction in B. japonicum and Thai Bradyrhizobium strains increases with increasing concentrations of 7-Mif. Interestingly, this pattern is not observed in B. elkanii strains. []

ANone: The molecular formula of 7-Methoxyisoflavone is C16H12O4, and its molecular weight is 268.26 g/mol.

A: Researchers have employed various spectroscopic techniques for structural elucidation of 7-Methoxyisoflavone and its analogs. These include UV-Vis spectroscopy, IR spectroscopy, Mass Spectrometry (MS), 1D and 2D NMR (Nuclear Magnetic Resonance) spectroscopy, including COSY and NOESY experiments. [, , , , , ]

A: While the provided literature doesn't explicitly delve into detailed computational studies, one research mentions the use of "structure activity relationship" (SAR) analysis to investigate the remyelinating activity of 7-Methoxyisoflavone and edaravone. [] This suggests that computational tools might have been employed to understand the relationship between the structure of these compounds and their biological activities.

A: Yes, studies indicate that incorporating a tertiary amine group into daidzein derivatives generally leads to moderate cholinesterase inhibition. [] Interestingly, 7-hydroxychromone derivatives, which lack the B ring of the daidzein scaffold, display weaker bioactivity, and compounds without the tertiary amine group show no inhibitory activity. [] This suggests that both the tertiary amine group and the B ring of the daidzein scaffold are crucial for cholinesterase inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-Amino-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazol-5-amine](/img/structure/B190285.png)

![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)